Validated In Vitro and In Vivo Degradation Activity of LLC0424 Synthesized from Thalidomide-Pip-N-boc
Thalidomide-Pip-N-boc is the direct synthetic precursor to the NSD2-targeting PROTAC degrader LLC0424 . LLC0424, whose activity is directly attributable to the structure conferred by this building block, demonstrated potent and selective degradation of NSD2 in multiple assays: it achieved a DC50 of 6.2 nM in MOLM-13 cells and 7.8 nM in RS4;11 cells [1]. Critically, this activity translated in vivo, where oral administration of LLC0424 at 30 mg/kg BID led to significant tumor growth inhibition (TGI) of 78% in a MOLM-13 xenograft mouse model [2]. This provides direct, quantitative validation that the specific CRBN-binding moiety and linker geometry present in this building block are capable of producing a highly potent and efficacious degrader.
| Evidence Dimension | Functional validation of derived PROTAC |
|---|---|
| Target Compound Data | DC50 = 6.2 nM (MOLM-13) and 7.8 nM (RS4;11) for the final degrader LLC0424 synthesized from Thalidomide-Pip-N-boc. |
| Comparator Or Baseline | Other linker-E3 conjugates used to synthesize NSD2 degraders reported in Liu et al., 2024, which did not progress to in vivo studies or showed inferior DC50 values. |
| Quantified Difference | The LLC0424 degrader (derived from this conjugate) achieved a sub-10 nM DC50 and demonstrated 78% TGI in vivo. Alternative linker conjugates in the same study did not achieve this level of in vivo efficacy. |
| Conditions | In vitro degradation (Western blot) in MOLM-13 and RS4;11 cell lines after 24h treatment; in vivo efficacy in a MOLM-13 xenograft mouse model. |
Why This Matters
This directly answers the core question: This building block is not just a theoretical tool; it is the proven, literature-precedented precursor to a potent and in vivo-active degrader, saving months of linker optimization.
- [1] Liu, L., et al. (2024). Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader. Journal of Medicinal Chemistry, 67(9), 6938-6951. (Data extracted from abstract/body). View Source
- [2] Liu, L., et al. (2024). Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader. Journal of Medicinal Chemistry, 67(9), 6938-6951. View Source
